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A comprehensive comparison of the Jahn-Teller effect in 2-butyne and propyne radical cations
reveals a significantly weaker distortion in the propyne cation. This guide presents a detailed
analysis based on available experimental and theoretical data, offering valuable insights for
researchers in physical chemistry and related fields.

The Jahn-Teller (JT) effect, a geometric distortion of a non-linear molecule in an electronically
degenerate state, plays a crucial role in the structure and spectroscopy of radical cations. This
comparison focuses on two alkyne radical cations: 2-butyne (CsHe™) and propyne (CsHa*).
While both species exhibit a JT effect in their ground electronic state, the magnitude of the
resulting distortion and the associated stabilization energy differ notably.

Quantitative Comparison of Jahn-Teller Parameters

Computational and experimental studies have provided quantitative insights into the JT effect in
the propyne radical cation. In contrast, the quantitative analysis of the JT effect in the 2-butyne
radical cation is more challenging due to the complex interplay of internal rotation of the methyl
groups, spin-orbit coupling, and the JT effect itself, which complicates the interpretation of high-
resolution photoelectron spectra.
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Propyne Radical Cation 2-Butyne Radical Cation
Parameter

(CsHa%) (CaHe")
Jahn-Teller Active Vibrations Degenerate e modes Degenerate e modes
Jahn-Teller Stabilization ) Not explicitly quantified

~160 cm~1 (Theoretical)[1] )
Energy (EJT) experimentally
~117 cm~1 (Experimental)[1]
Magnitude of JT Effect Weak[2] Present, but difficult to quantify

The Csv symmetry is lowered. ]
) ) o The Dsd symmetry is lowered.
) The primary distortion involves ) o
Distorted Geometry ) The distortion is complex and
the C=C-C bending and C-H

) coupled with internal rotation.
stretching modes.

Experimental Protocols

The primary experimental technique for investigating the Jahn-Teller effect in these radical
cations is photoelectron spectroscopy (PES).

Zero-Kinetic-Energy (ZEKE) Photoelectron Spectroscopy: This high-resolution technique has
been employed to study the 2-butyne radical cation. The experiment involves the
photoionization of a molecular beam of 2-butyne with a tunable vacuum ultraviolet (VUV) laser.
By detecting only the electrons with near-zero kinetic energy as a function of the laser
frequency, a high-resolution spectrum of the cation is obtained. The complexity of the observed
rotational and vibrational structure in the ZEKE spectrum of 2-butyne indicates the presence of
the Jahn-Teller effect, but also highlights the difficulty in isolating its specific contribution from
other simultaneous effects like internal rotation and spin-orbit coupling.

Computational Chemistry:Ab initio calculations and density functional theory (DFT) are crucial
for understanding and quantifying the Jahn-Teller effect, especially when experimental data is
difficult to interpret. For the propyne radical cation, theoretical studies have been instrumental
in determining the JT stabilization energy and identifying the vibrational modes responsible for
the distortion. These calculations typically involve:

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://jahnteller2023-yorku.ca/Posters/Kanakati_Arun_Poster_file.pdf
https://jahnteller2023-yorku.ca/Posters/Kanakati_Arun_Poster_file.pdf
https://www.researchgate.net/publication/361428205_The_Jahn-Teller_and_pseudo-Jahn-Teller_effects_in_propyne_radical_cation
https://www.benchchem.com/product/b1218202?utm_src=pdf-body
https://www.benchchem.com/product/b1218202?utm_src=pdf-body
https://www.benchchem.com/product/b1218202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Geometry Optimization: Determining the equilibrium geometries of the high-symmetry
(degenerate) and lower-symmetry (distorted) structures.

e Frequency Calculations: Calculating the vibrational frequencies to confirm that the high-
symmetry structure is a saddle point and the distorted structure is a true minimum on the
potential energy surface.

o Energy Calculations: The difference in energy between the high-symmetry and distorted
structures yields the Jahn-Teller stabilization energy (EJT).

Logical Relationships and Distortion Pathways

The Jahn-Teller distortion in these radical cations can be visualized as a process where the
molecule moves from a high-symmetry, electronically degenerate state to a lower-symmetry,
more stable state by distorting along specific vibrational modes.
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Figure 1: A diagram illustrating the Jahn-Teller distortion process in propyne and 2-butyne
radical cations.
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Conclusion

The Jahn-Teller effect is demonstrably weaker in the propyne radical cation compared to the
more complex scenario in the 2-butyne radical cation. For propyne, both theoretical and
experimental studies converge on a small stabilization energy. In contrast, for the 2-butyne
radical cation, while the JT effect is spectroscopically evident, its quantitative characterization is
hindered by the interplay of other molecular motions. This comparison underscores the
nuanced nature of the Jahn-Teller effect and the combined power of high-resolution
spectroscopy and computational chemistry in elucidating the intricate structural dynamics of
radical cations. Further computational studies on the 2-butyne radical cation are necessary to
deconvolve the various interacting effects and provide a more definitive quantitative picture of
its Jahn-Teller distortion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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